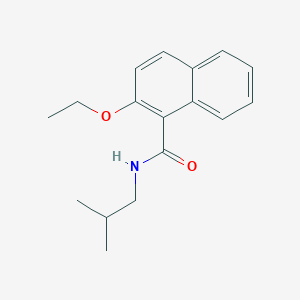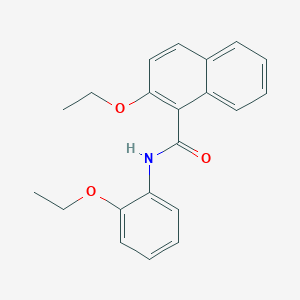![molecular formula C24H24N2O2 B308941 N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308941.png)
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBA is a member of the benzamide family and is synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with 4-phenylbutyric acid followed by amidation with aniline.
作用机制
The mechanism of action of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to inhibit the growth of certain pests, making it a potential candidate for use as a pesticide. In addition, this compound has been used as a building block for the synthesis of functional materials, demonstrating its versatility in materials science.
实验室实验的优点和局限性
The advantages of using N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the study of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide, including the development of new drugs with anti-inflammatory and analgesic properties, the investigation of its potential use as a pesticide, and the synthesis of new functional materials using this compound as a building block. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide involves several steps, including the reaction of 3-methylbenzoyl chloride with 4-phenylbutyric acid in the presence of a base such as triethylamine. The resulting product is then subjected to amidation with aniline to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
属性
分子式 |
C24H24N2O2 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-3-(4-phenylbutanoylamino)benzamide |
InChI |
InChI=1S/C24H24N2O2/c1-18-8-5-13-21(16-18)26-24(28)20-12-7-14-22(17-20)25-23(27)15-6-11-19-9-3-2-4-10-19/h2-5,7-10,12-14,16-17H,6,11,15H2,1H3,(H,25,27)(H,26,28) |
InChI 键 |
CHCPIFGENHMWKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



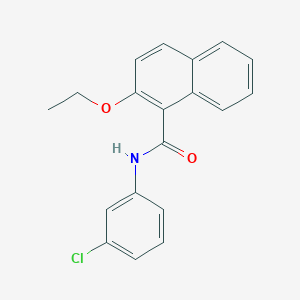

![2-(Diethylamino)ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate](/img/structure/B308860.png)
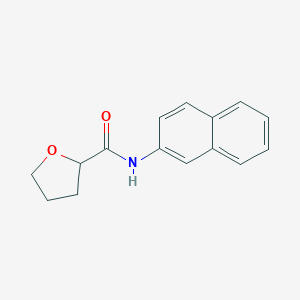
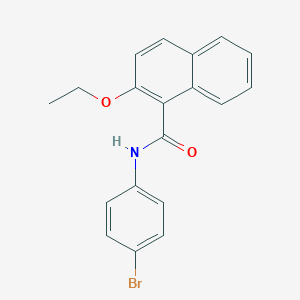
![2-(Diethylamino)ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B308865.png)


